

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 6-Chloro-3,4-diphenylcoumarin

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Compound of Interest

Compound Name: 6-Chloro-3,4-diphenylcoumarin

CAS No.: 263364-81-4

Cat. No.: B3041214

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Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Characterization Guide & Standard Operating Procedures

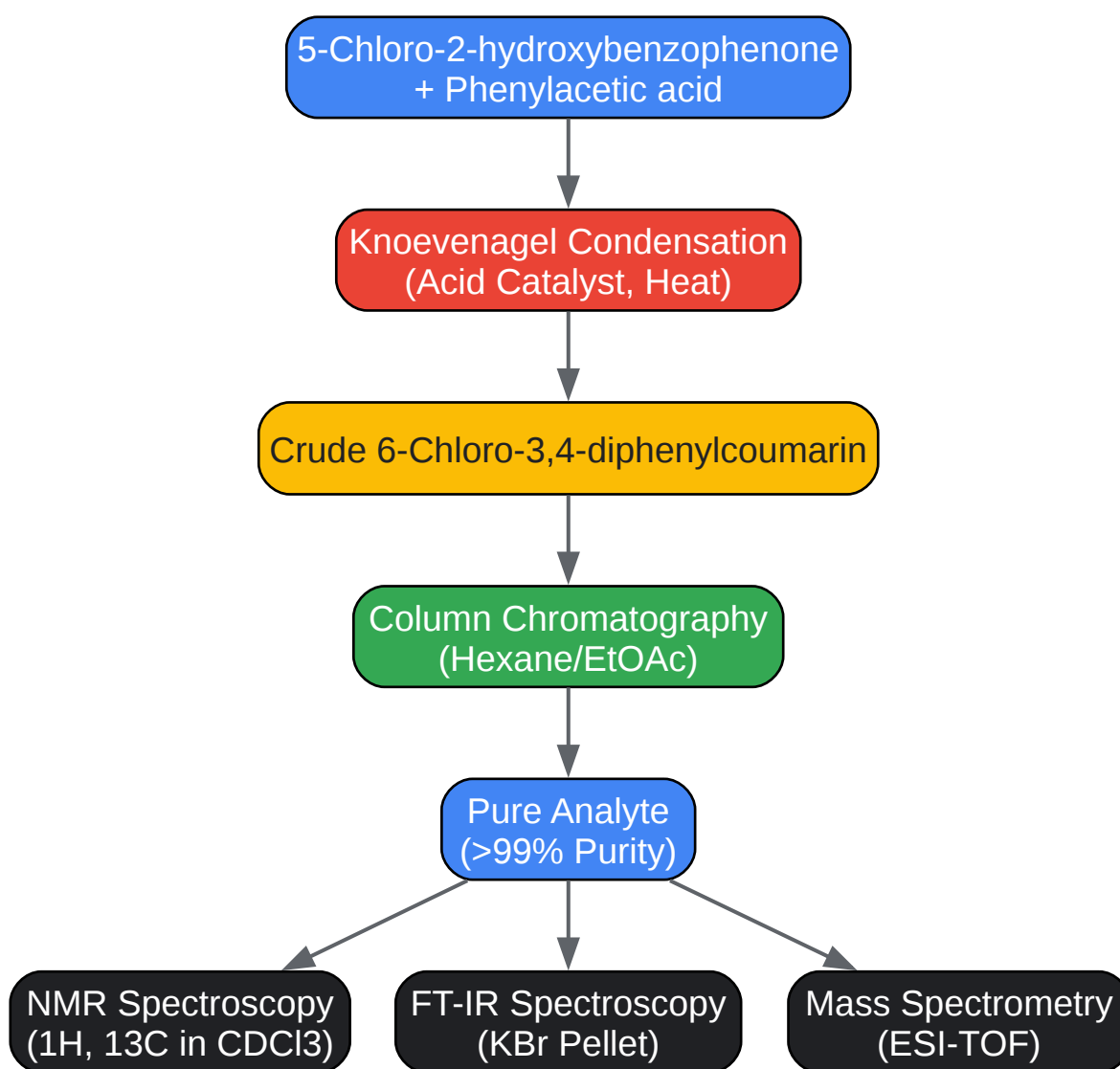
Executive Summary & Molecular Architecture

6-Chloro-3,4-diphenylcoumarin (Molecular Formula: $C_{21}H_{13}ClO_2$, MW: 332.78 g/mol) is a highly functionalized benzopyran-2-one derivative. The 3,4-diphenylcoumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of Selective Estrogen Receptor Modulators (SERMs), antifungal agents, and high-quantum-yield fluorophores[1].

The introduction of a chlorine atom at the C-6 position significantly alters the electronic landscape of the coumarin core. This halogenation not only enhances lipophilicity for biological target engagement but also provides distinct spectroscopic signatures. To ensure the highest fidelity in structural elucidation, this guide deconstructs the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound, explaining the fundamental physical chemistry driving each signal.

Synthetic Provenance and Analytical Validation

Spectroscopic accuracy is strictly dependent on sample purity. The analyte is typically synthesized via a transition-metal-catalyzed Suzuki-Miyaura cross-coupling of a 3-bromo-4-phenylcoumarin precursor or through a modified Knoevenagel condensation [1, 2].



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Synthetic and analytical validation workflow for **6-Chloro-3,4-diphenylcoumarin**.

Mechanistic Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **6-Chloro-3,4-diphenylcoumarin** is defined by severe steric hindrance. The adjacent phenyl rings at C-3 and C-4 cannot adopt a coplanar conformation with the coumarin core due to van der Waals clashing. Instead, they adopt a highly twisted, orthogonal geometry.

- ¹H NMR Causality: The twisting of the C-4 phenyl ring places the C-5 proton of the coumarin core directly into the shielding cone (anisotropic region) of the phenyl π -system. Consequently, the H-5 proton is shifted significantly upfield ($\sim\delta$ 7.15 ppm) compared to typical coumarin H-5 protons (which usually appear around δ 7.50-7.70 ppm). The 10 protons of the two phenyl rings appear as a complex, overlapping multiplet (δ 7.10–7.35 ppm) because the lack of coplanarity prevents extended conjugation, homogenizing their electronic environments. The H-7 proton appears as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.
- ¹³C NMR Causality: The lactone carbonyl (C-2) is a definitive marker, appearing at δ 160.5 ppm. The C-6 carbon, directly bonded to the electronegative chlorine atom, is deshielded but also subject to the heavy-atom effect, typically resonating around δ 129.5 ppm.

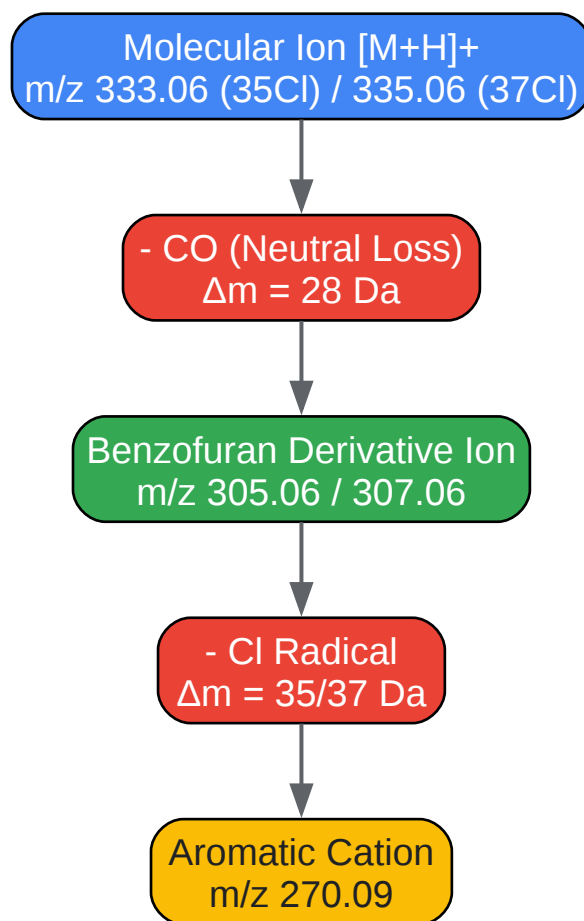
Infrared (IR) Spectroscopy

IR spectroscopy provides rapid validation of the lactone ring and halogenation.

- The C=O (carbonyl) stretch of the α,β -unsaturated δ -lactone is the most prominent feature, presenting as a sharp, intense band at 1725 cm^{-1} .
- The aromatic backbone is confirmed by C=C stretching vibrations at 1605 cm^{-1} and 1550 cm^{-1} .
- A distinct, medium-intensity band at 1075 cm^{-1} corresponds to the C-Cl stretching vibration, confirming the halogenation at the 6-position.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion $[\text{M}+\text{H}]^+$. The presence of the chlorine atom provides a self-validating isotopic signature. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Therefore, the mass spectrum exhibits a characteristic 3:1 ratio for the molecular ion peaks at m/z 333.06 and 335.06.



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Proposed ESI-MS fragmentation pathway for **6-Chloro-3,4-diphenylcoumarin**.

Quantitative Data Summaries

Table 1: ^1H and ^{13}C NMR Assignments (CDCl_3 , 400 MHz / 100 MHz)

Position / Group	¹ H Chemical Shift (δ, ppm)	Multiplicity & Coupling (J in Hz)	¹³ C Chemical Shift (δ, ppm)
C-2 (C=O)	-	-	160.5
C-3	-	-	126.8
C-4	-	-	151.2
C-5	7.15	Doublet (d), J = 2.4	127.4
C-6 (C-Cl)	-	-	129.5
C-7	7.52	Doublet of doublets (dd), J = 8.8, 2.4	132.1
C-8	7.38	Doublet (d), J = 8.8	118.3
C-8a / C-4a	-	-	152.0 / 120.5
3-Ph & 4-Ph	7.10 – 7.35 (10H)	Multiplet (m)	127.8 – 138.0 (Multiple peaks)

Table 2: IR and MS Key Identifiers

Technique	Key Signal / Peak	Assignment / Causality
FT-IR (KBr)	1725 cm ⁻¹ (Strong)	Lactone C=O stretching vibration.
FT-IR (KBr)	1180 cm ⁻¹ (Strong)	C-O-C asymmetric stretching.
FT-IR (KBr)	1075 cm ⁻¹ (Medium)	C-Cl stretching vibration.
ESI-MS (+)	m/z 333.06 (100%)	[M+H] ⁺ molecular ion containing ³⁵ Cl.
ESI-MS (+)	m/z 335.06 (~33%)	[M+H] ⁺ molecular ion containing ³⁷ Cl (3:1 isotopic ratio).
ESI-MS (+)	m/z 305.06	[M+H - CO] ⁺ fragment (loss of lactone carbonyl).

Standard Operating Procedures (SOPs) for Data Acquisition

To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to when characterizing **6-Chloro-3,4-diphenylcoumarin**.

Protocol A: High-Resolution NMR Acquisition

- **Sample Preparation:** Accurately weigh 10–15 mg of the purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Filtration:** Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
- **^1H Acquisition:** Lock and shim the spectrometer to the CDCl_3 signal. Acquire the ^1H spectrum at 400 MHz using a standard single-pulse sequence (16 scans, 1-second relaxation delay, 30° flip angle).
- **^{13}C Acquisition:** Acquire the ^{13}C spectrum at 100 MHz using proton decoupling (WALTZ-16). Due to the quaternary nature of C-2, C-3, C-4, C-6, and the phenyl ipso-carbons, utilize a minimum of 1024 scans with a 2-second relaxation delay to ensure adequate signal-to-noise ratio for unprotonated carbons.

Protocol B: FT-IR Spectroscopy (KBr Pellet Method)

- **Matrix Preparation:** Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for 2 hours prior to use to eliminate water bands (OH stretch at $\sim 3400\text{ cm}^{-1}$).
- **Milling:** Combine 2 mg of the analyte with 200 mg of dry KBr in an agate mortar. Triturate thoroughly until a fine, homogenous powder is achieved.
- **Pellet Pressing:** Transfer the mixture to a 13 mm die and press under 10 tons of pressure under vacuum for 2 minutes to form a transparent/translucent pellet.
- **Acquisition:** Scan the pellet from 4000 cm^{-1} to 400 cm^{-1} at a resolution of 4 cm^{-1} , averaging 32 scans against a blank KBr background.

Protocol C: ESI-TOF Mass Spectrometry

- Dilution: Prepare a 1 µg/mL solution of the analyte in HPLC-grade Methanol containing 0.1% Formic Acid to promote protonation.
- Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the Electrospray Ionization (ESI) source.
- Parameters: Operate the Time-of-Flight (TOF) analyzer in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data over an m/z range of 100 to 1000.
- Validation: Verify the 3:1 isotopic pattern at m/z 333/335 to confirm the presence and integrity of the mono-chlorinated species.

References

- Benchchem. "3,4-Diphenylcoumarin | CAS 71644-60-5 | For Research". Benchchem Product Database.
- The Journal of Organic Chemistry. "One-Pot Domino Friedel–Crafts Acylation/Annulation between Alkynes and 2-Methoxybenzoyl Chlorides: Synthesis of 2,3-Disubstituted Chromen-4-one Derivatives". ACS Publications.
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